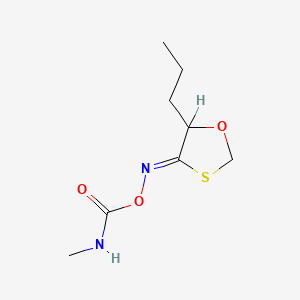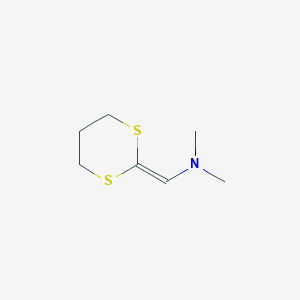![molecular formula C52H60N14Na6O20S6 B14645788 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt CAS No. 53499-88-0](/img/structure/B14645788.png)
1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(3-(diethylamino)propyl)amino)-1,3,5-triazine-4,2-diyl)))bis-, hexasodium salt is a complex organic compound. It is part of the aromatic azo and benzidine-based substance grouping, which includes various dyes and pigments used in different industrial applications .
Méthodes De Préparation
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(3-(diethylamino)propyl)amino)-1,3,5-triazine-4,2-diyl)))bis-, hexasodium salt involves multiple steps. The process typically starts with the sulfonation of benzene derivatives, followed by azo coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Applications De Recherche Scientifique
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(3-(diethylamino)propyl)amino)-1,3,5-triazine-4,2-diyl)))bis-, hexasodium salt has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic uses due to its complex structure.
Industry: Utilized in the production of textiles, plastics, and other materials requiring specific coloration.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar compounds include other aromatic azo and benzidine-based dyes, such as:
Metanil Yellow: (Benzenesulfonic acid, 3-[[4-(phenylamino)phenyl]azo]-, monosodium salt)
Orange II: (Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt)
Amaranth: (2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt) These compounds share similar structural features but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
53499-88-0 |
|---|---|
Formule moléculaire |
C52H60N14Na6O20S6 |
Poids moléculaire |
1531.5 g/mol |
Nom IUPAC |
hexasodium;2-[4-[(3-amino-3-oxopropyl)-[3-(diethylamino)propyl]amino]-6-[4-[2-[4-[[4-[(3-amino-3-oxopropyl)-[3-(diethylamino)propyl]amino]-6-(2,5-disulfonatophenyl)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C52H66N14O20S6.6Na/c1-5-63(6-2)23-9-25-65(27-21-45(53)67)51-59-47(39-31-37(87(69,70)71)17-19-41(39)89(75,76)77)57-49(61-51)55-35-15-13-33(43(29-35)91(81,82)83)11-12-34-14-16-36(30-44(34)92(84,85)86)56-50-58-48(40-32-38(88(72,73)74)18-20-42(40)90(78,79)80)60-52(62-50)66(28-22-46(54)68)26-10-24-64(7-3)8-4;;;;;;/h11-20,29-32H,5-10,21-28H2,1-4H3,(H2,53,67)(H2,54,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,55,57,59,61)(H,56,58,60,62);;;;;;/q;6*+1/p-6 |
Clé InChI |
CYFXSLZIZABYNS-UHFFFAOYSA-H |
SMILES canonique |
CCN(CC)CCCN(CCC(=O)N)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)C5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N(CCCN(CC)CC)CCC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)





![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

germane](/img/structure/B14645752.png)


![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)


